1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

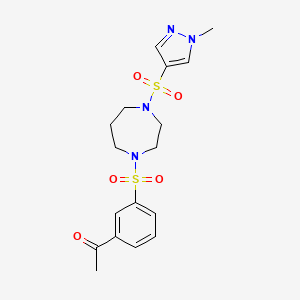

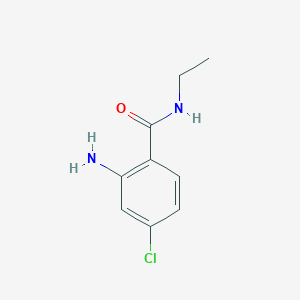

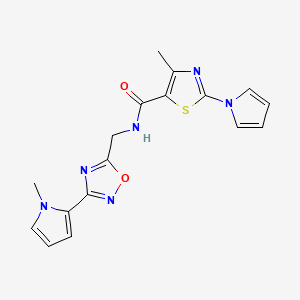

The compound “1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid;hydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is a common structural motif in many pharmaceuticals and natural products . The pyrimidine ring is also a key component of several important biomolecules, including the nucleic acids DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring and a piperidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Synthesis of Novel Compounds:

- Piperidine derivatives are used in synthesizing novel compounds, such as 5,7-diarylethylpyrido[4,3-d]pyrimidines, which have potential applications in various fields including pharmaceuticals (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Antimicrobial Applications:

- Certain pyrimidinone and oxazinone derivatives, synthesized using related compounds, show significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Hossan et al., 2012).

Molecular Self-Assembly and Structural Analysis:

- The synthesis of pyrimidinones using piperidine derivatives can lead to compounds that exhibit self-assembly and hydrogen bonding. This has implications in the field of molecular engineering and the development of new materials (Bararjanian et al., 2010).

Development of Anti-inflammatory and Analgesic Agents:

- Research indicates the potential of using pyrimidine derivatives, synthesized from piperidine-based compounds, in creating anti-inflammatory and analgesic agents. These findings are important for pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Compound Synthesis:

- Compounds related to 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid have been used in the synthesis of various heterocyclic compounds, which are key in the development of new drugs and materials (Egawa et al., 1984).

Coordination Polymers:

- In the field of coordination chemistry, piperidine derivatives are utilized in creating coordination polymers with pyridine-carboxylic acids, which have diverse applications in catalysis, material science, and molecular recognition (Das et al., 2009).

Synthesis of Antiparkinsonian Agents:

- Research involving piperidine-based pyrimidine derivatives has led to the development of compounds with potential antiparkinsonian activities, important for neurological therapeutics (Amr, Maigali, & Abdulla, 2008).

Cancer Research:

- Compounds similar to 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid have been investigated for their role as Aurora kinase inhibitors, which are significant in cancer research and treatment (ヘンリー,ジェームズ, 2006).

Future Directions

The future directions for research on “1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid;hydrochloride” could include further exploration of its synthesis, chemical reactions, and biological activity. Given the importance of pyrrolidine and pyrimidine rings in medicinal chemistry, this compound could potentially serve as a useful scaffold for the development of new pharmaceuticals .

properties

IUPAC Name |

1-(6-oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-9-4-8(11-6-12-9)13-3-1-2-7(5-13)10(15)16;/h4,6-7H,1-3,5H2,(H,15,16)(H,11,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWTBFGPXOOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=O)NC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)